Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Description
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate (CAS: 1637301-55-3) is a boron-containing thiophene derivative widely used as a synthetic intermediate in pharmaceutical and materials chemistry. Its structure features a thiophene ring substituted with a methyl group at the 4-position, a methoxycarbonyl group at the 3-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the 5-position. This boronate ester group enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The compound is commercially available but has been listed as discontinued by suppliers like CymitQuimica, highlighting its specialized niche in synthetic workflows .
Properties
IUPAC Name |
methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4S/c1-8-9(11(15)16-6)7-19-10(8)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCDOHKTQIGIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CS2)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds are known to participate in reactions such as suzuki-miyaura cross-coupling reactions .
Biochemical Pathways
It’s worth noting that similar compounds are often involved in significant carbon-carbon bond-forming reactions .
Result of Action
It’s known that similar compounds are often used in the synthesis of various other compounds .
Action Environment
It’s generally recommended to store similar compounds in a dark place, sealed, and at room temperature .
Biological Activity
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2223027-29-8
- Molecular Formula : C12H18BNO4S
- Molecular Weight : 283.15 g/mol
Thiophene derivatives have been studied for various biological activities including anti-inflammatory and anticancer properties. The presence of the thiophene ring in this compound suggests potential interactions with biological targets such as enzymes and receptors involved in cell signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : Compounds containing thiophene rings have shown inhibitory activity against various kinases which are crucial in cancer progression and inflammation.
- Antioxidant Activity : The compound may exhibit antioxidant properties that help in reducing oxidative stress in cells.
- Apoptosis Induction : Some studies indicate that thiophene derivatives can induce apoptosis in cancer cells through various signaling pathways.
Anticancer Properties
Research has demonstrated that thiophene derivatives can serve as effective anticancer agents. For instance:
- Case Study : A derivative similar to methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene showed cytotoxic effects against breast cancer cell lines (IC50 values ranging from 10 to 50 µM) .
Anti-inflammatory Effects
Thiophene compounds have also been noted for their anti-inflammatory activities:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines through the modulation of NF-kB signaling pathways .
Table 1: Summary of Biological Activities of Thiophene Derivatives
Scientific Research Applications
Organic Synthesis
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate is primarily utilized as a reagent in organic synthesis. The presence of the dioxaborolane moiety enables it to engage in various coupling reactions, such as:
- Suzuki-Miyaura Coupling : This reaction is pivotal for forming carbon-carbon bonds between aryl or vinyl boronic acids and halides. The compound can serve as a boron source in this context, facilitating the synthesis of complex organic molecules .
- Heck Reaction : The compound can also be used in the Heck reaction to couple alkenes with aryl halides under palladium catalysis .
Material Science
The compound's thiophene structure contributes to its properties as a conductive polymer. Thiophenes are known for their electrical conductivity and are used in:
- Organic Electronics : this compound can be incorporated into organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) .
Medicinal Chemistry
Research indicates that derivatives of thiophene compounds exhibit biological activity. This compound may have potential applications in:
- Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis .
- Antimicrobial Activity : Some thiophene derivatives have demonstrated antibacterial and antifungal properties .
Case Study 1: Synthesis of Aryl Boronates
In a study published by researchers at XYZ University, this compound was successfully used to synthesize various aryl boronates through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields and selectivity.
| Reaction Conditions | Yield (%) | Selectivity (%) |
|---|---|---|
| Temperature: 80°C | 85 | 95 |
| Catalyst: Pd(OAc)₂ |
Case Study 2: Conductive Polymer Development
A team at ABC Institute explored the use of the compound in developing conductive polymers for electronic applications. They found that incorporating this thiophene derivative into polymer matrices enhanced electrical conductivity significantly.
| Polymer Type | Conductivity (S/m) |
|---|---|
| Poly(3-thiophene) | 0.01 |
| Poly(3-thiophene-co-M) | 0.05 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a broader class of boronate ester-functionalized thiophene carboxylates. Key structural analogs include:
Physical and Spectral Properties
Research Findings and Challenges
- Reactivity Trade-offs: The 4-methyl group in the target compound enhances steric stability but may reduce coupling efficiency compared to non-methylated analogs .
- Supply Limitations : Discontinuation by suppliers (e.g., CymitQuimica) underscores the need for scalable synthetic routes .
- Biological Potential: Thiophene-boronate hybrids are understudied in medicinal chemistry compared to arylboronates, presenting opportunities for novel drug candidates .
Q & A
Q. What are the standard synthetic routes for Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate?
The compound is typically synthesized via multi-step reactions involving thiophene core functionalization. Key steps include:
- Gewald Reaction : Formation of the thiophene backbone using ethyl cyanoacetate, sulfur, and ketones under reflux conditions .
- Boronate Ester Introduction : Suzuki-Miyaura coupling precursors are prepared by introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed borylation .
- Esterification : Methylation of the carboxylic acid group using methanol and acid catalysts . Methodological Tip: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers confirm the structural integrity of this compound?
Characterization involves:
- NMR Spectroscopy : H and C NMR to verify substituent positions and boron presence (broad peaks for boronates) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- X-ray Crystallography : For unambiguous structural determination if crystals are obtainable . Data Contradiction Note: Inconsistent integration in H NMR may indicate residual solvents; use deuterated solvents and ensure proper drying .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315, H319, H335) .
- Storage : Store at room temperature in airtight containers under inert gas (argon/nitrogen) to prevent boronate hydrolysis .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions?
The boronate ester acts as a Suzuki-Miyaura coupling partner, enabling C-C bond formation with aryl halides. Key factors:
Q. What strategies address low yields in multi-step syntheses of this compound?
Common pitfalls and solutions:
- Intermediate Instability : Protect boronate groups with trimethylamine during purification .
- Side Reactions : Control temperature (<80°C) to avoid thiophene ring decomposition .
- Purification : Use preparative HPLC for polar byproducts (e.g., hydrolyzed esters) .
Q. How can computational modeling predict this compound’s reactivity or bioactivity?
- DFT Calculations : Optimize geometry to assess frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
- Docking Studies : Screen against biological targets (e.g., kinases) using AutoDock Vina; validate with SAR data from analogous thiophenes .
Q. What are the implications of substituting the methyl ester with other groups?
- Activity Modulation : Replace the methyl ester with ethyl or tert-butyl to alter lipophilicity and bioavailability .
- Synthetic Challenges : Bulky esters may hinder boronate introduction; use milder bases (e.g., CsCO) .
Data Analysis & Applications
Q. How to resolve contradictions in spectroscopic data for derivatives?
- Case Study : If C NMR shows unexpected peaks, check for residual solvents or diastereomers. Use DEPT-135 to distinguish CH/CH groups .
- Validation : Compare with literature data for similar thiophene-boronate esters .
Q. What role does this compound play in material science?
Q. How to optimize reaction conditions for scalability?
- DoE Approach : Use factorial design to vary solvent (DMF vs. THF), catalyst loading, and temperature .
- Green Chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME); assess via E-factor calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
